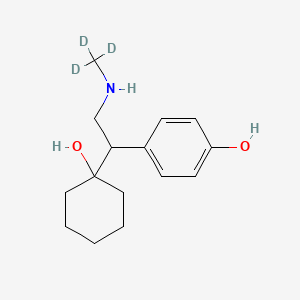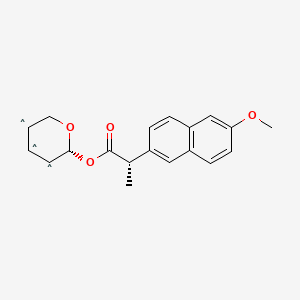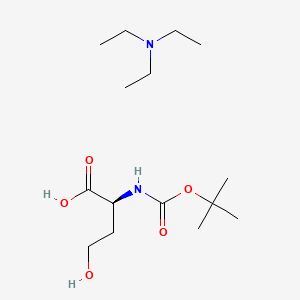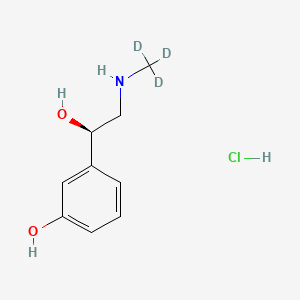
rac N,O-Didesmethyl Venlafaxine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac N,O-Didesmethyl Venlafaxine-d3: is a deuterated analog of a metabolite of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
rac N,O-Didesmethyl Venlafaxine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully deuterated analogs.
Aplicaciones Científicas De Investigación
rac N,O-Didesmethyl Venlafaxine-d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Venlafaxine and its metabolites.
Biology: Employed in metabolic studies to understand the biotransformation of Venlafaxine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Venlafaxine.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .
Mecanismo De Acción
rac N,O-Didesmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets serotonin and norepinephrine transporters and modulates their activity through competitive inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine
- D,L-Venlafaxine-d6
- D,L-O-Desmethyl Venlafaxine-d6
- Dehydro Venlafaxine
Uniqueness
rac N,O-Didesmethyl Venlafaxine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(trideuteriomethylamino)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWXJSQCAEDLK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/new.no-structure.jpg)

